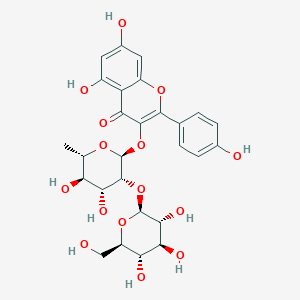
ビス(2-ジメチルアミノエチル)エーテル
概要
説明
Bis(2-dimethylaminoethyl) ether (BDE) is an organic compound with the chemical formula C6H14N2O. It is a colorless liquid with a sweet odor, and is widely used in a variety of industrial and laboratory applications. BDE is a versatile compound, and can be used as a solvent, surfactant, or catalyst in various chemical reactions. BDE is also used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and fragrances. In addition, BDE has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
科学的研究の応用
ポリウレタンフォーム製造における触媒
ビス(2-ジメチルアミノエチル)エーテルは、あらゆる種類のポリウレタンフォーム製品の製造において、有効な第三級アミン触媒として広く使用されています。 特に軟質フォーム製品に適しており、交換反応中の中間体の形成と安定化を促進する能力により、高反発性の製品に最適です .
配位化学における三座配位子
三座配位子として、この化合物は配位化学における交換反応中の中間体の形成と安定化を助けます。 その構造により、中心金属原子に3つの異なる点で結合することができ、複雑な金属-配位子アセンブリの合成に役立ちます .
有機合成における中間体
エーテルは、特に他の特殊な化学化合物の製造において、有機合成の中間体として役立ちます。 さまざまな官能基との反応性により、より大きく複雑な分子を構築するための汎用性の高いビルディングブロックとなっています .
化学反応の溶媒
ビス(2-ジメチルアミノエチル)エーテルは、その独特の化学的性質により、特定の化学反応における溶媒として機能することができます。 有機物と無機物の両方を溶解する能力により、均一な反応媒体を必要とする反応を促進するのに役立ちます .
反応性中間体の安定剤
非常に反応性が高い中間体を含む研究用途では、この化合物は安定剤として機能することができます。 これらの中間体と錯体を形成することで、望ましくない副反応を防ぎ、目的の反応経路を進めることができます .
神経伝達に関する研究
ビス(2-ジメチルアミノエチル)エーテルは、特に神経伝達に関連する研究において、神経科学研究における潜在的な用途があります。 特定の神経伝達物質との構造的類似性により、シナプス伝達のメカニズムを理解するための有用なツールとなる可能性があります .
作用機序
Target of Action
Bis(2-dimethylaminoethyl) ether, also known as DMAEE, is primarily used as an amine catalyst . It is a tridentate ligand, meaning it can bind to a central atom in three places . This makes it particularly effective in the formation and stabilization of intermediates during exchange reactions .
Mode of Action
As a tridentate ligand, DMAEE assists in the formation and stabilization of intermediates during exchange reactions . This interaction with its targets results in the creation of stable complexes, facilitating various chemical reactions.
Pharmacokinetics
It is known that dmaee is of moderate acute peroral toxicity .
Action Environment
The action, efficacy, and stability of DMAEE can be influenced by various environmental factors. For instance, it is known to be soluble in water , suggesting that its activity may be influenced by the presence of water or other solvents. Additionally, it should be stored in a dark place, sealed, and in a dry environment , indicating that light, air, and moisture may affect its stability.
Safety and Hazards
将来の方向性
While there is limited information on the future directions of Bis(2-dimethylaminoethyl) ether, it continues to be a subject of research . For instance, it has been incorporated into the preparation of flexible polyurethane foams for use as a cell opener and to impart antioxidant properties to the resulting foam .
生化学分析
Biochemical Properties
Bis(2-dimethylaminoethyl) ether plays a significant role in biochemical reactions due to its ability to act as a tridentate ligand. This means it can form three bonds with a metal ion, stabilizing intermediates during exchange reactions . It interacts with various enzymes and proteins, facilitating the formation and stabilization of reaction intermediates. For instance, it can interact with enzymes involved in the synthesis of polyurethane foams, enhancing the efficiency of the catalytic process .
Cellular Effects
The effects of Bis(2-dimethylaminoethyl) ether on cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the production of specific proteins or enzymes, thereby altering gene expression and metabolic pathways . Additionally, it can impact cell signaling pathways by modifying the activity of signaling molecules and receptors .
Molecular Mechanism
At the molecular level, Bis(2-dimethylaminoethyl) ether exerts its effects through binding interactions with biomolecules. It acts as a tridentate ligand, forming stable complexes with metal ions and enzymes. This interaction can lead to enzyme activation or inhibition, depending on the specific biochemical context . Furthermore, it can induce changes in gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2-dimethylaminoethyl) ether can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity . Long-term exposure to Bis(2-dimethylaminoethyl) ether can also have cumulative effects on cellular function, potentially leading to alterations in cell metabolism and gene expression . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of Bis(2-dimethylaminoethyl) ether vary with different dosages in animal models. At low doses, it can enhance biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including irritation of the eyes and skin, and potential neurological disorders . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on animal health .
Metabolic Pathways
Bis(2-dimethylaminoethyl) ether is involved in various metabolic pathways, particularly those related to the synthesis of polyurethane foams. It interacts with enzymes and cofactors involved in these pathways, facilitating the formation of reaction intermediates and enhancing the overall efficiency of the process . The compound can also affect metabolic flux and metabolite levels, leading to changes in the production and utilization of specific metabolites .
Transport and Distribution
Within cells and tissues, Bis(2-dimethylaminoethyl) ether is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For example, it may be transported to areas of high enzymatic activity, where it can exert its catalytic effects more efficiently .
Subcellular Localization
The subcellular localization of Bis(2-dimethylaminoethyl) ether is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its catalytic activity by positioning it in proximity to its target enzymes and substrates . Additionally, the compound’s activity can be modulated by its localization, with different effects observed in different cellular compartments .
特性
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEXIOINCJRBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027512 | |
| Record name | Bis[2-(dimethylamino)ethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid. | |
| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-(dimethylamino)ethyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/348 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | bis(2-(Dimethylamino)ethyl)ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F | |
| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis (2-dimethylaminoethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/348 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | bis(2-(Dimethylamino)ethyl)ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
79.4 °C (Open cup) | |
| Record name | Bis (2-dimethylaminoethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS RN |
3033-62-3 | |
| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(dimethylaminoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis (2-dimethylaminoethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niax catalyst al | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[2-(dimethylamino)ethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL66Q36V7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis (2-dimethylaminoethyl) ether | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/348 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylamine, 2,2'-oxybis(N,N-dimethyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KR905920.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














